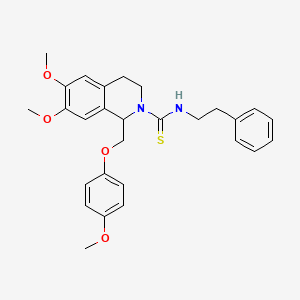![molecular formula C19H21N3O4 B11452231 N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide](/img/structure/B11452231.png)
N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide is a complex organic compound with a unique structure that includes an acetyl group, a methoxyphenyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide typically involves multiple steps. One common method involves the reaction of 4-methoxyaniline with acetyl chloride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 2-oxo-1-phenylethyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(4-methoxyphenyl)-2-methoxyacetamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
Uniqueness
N~2~-acetyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential anti-inflammatory and antioxidant activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)amino]-N-(4-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)20-12-17(24)22-18(14-6-4-3-5-7-14)19(25)21-15-8-10-16(26-2)11-9-15/h3-11,18H,12H2,1-2H3,(H,20,23)(H,21,25)(H,22,24) |
InChI Key |
SZGGUJIUQREAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11452153.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11452159.png)
![N-(4-acetylphenyl)-2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetamide](/img/structure/B11452168.png)
![3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione](/img/structure/B11452169.png)
![N-(2-methoxyphenyl)-2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11452175.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B11452181.png)

![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11452198.png)
![12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11452209.png)
![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B11452219.png)
![ethyl 3,3,3-trifluoro-2-(pentanoylamino)-N-[(2-phenylethyl)carbamoyl]alaninate](/img/structure/B11452225.png)
![N-{[5-({2-[5-(2,3-Dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11452235.png)
![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B11452241.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11452253.png)
